Aluminum iodide hexahydrate

Description

Properties

CAS No. |

10090-53-6 |

|---|---|

Molecular Formula |

AlH12I3O6 |

Molecular Weight |

515.79 g/mol |

IUPAC Name |

aluminum;triiodide;hexahydrate |

InChI |

InChI=1S/Al.3HI.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3 |

InChI Key |

MXJUQVJZBURDQQ-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.O.O.O.[Al+3].[I-].[I-].[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Aluminum Iodide Hexahydrate

Conventional Synthetic Approaches

Traditional methods for synthesizing aluminum iodide hexahydrate have been well-established, primarily involving direct reactions with elemental precursors or neutralization reactions.

Direct Reaction of Elemental Aluminum with Iodine in Aqueous Mediums

The direct reaction between elemental aluminum and iodine is a well-known method for preparing aluminum iodide. wikipedia.org When conducted in an aqueous medium, this reaction yields the hexahydrate form of the compound. sciencemadness.org A notable demonstration of this synthesis involves adding a few drops of water to a mixture of powdered aluminum and iodine. wikipedia.orgsciencemadness.org This initiates a vigorous, exothermic reaction, characterized by the emission of intense purple iodine vapor due to the heat generated. wikipedia.orgsciencemadness.org

While visually striking, this method is often impractical for producing large quantities of pure this compound. sciencemadness.org The energetic nature of the reaction can cause the product to scatter, and its hygroscopic properties lead to rapid moisture absorption and partial hydrolysis. sciencemadness.orgqsstudy.com A more controlled approach involves refluxing aluminum granules and iodine in an inert solvent, followed by purification. sciencemadness.org

The fundamental reaction is:

2 Al(s) + 3 I₂(s) + 12 H₂O(l) → 2 AlI₃·6H₂O(aq)

| Reactant | Phase | Key Characteristics |

| Aluminum | Solid (powdered or granular) | Readily available elemental metal. |

| Iodine | Solid (crystals) | Halogen that sublimes when heated. geeksforgeeks.org |

| Water | Liquid | Acts as a reaction medium and source of hydration. |

Synthesis via Aluminum Hydroxide (B78521) and Hydroiodic Acid Pathways

A common and reliable method for preparing this compound involves the neutralization reaction between aluminum hydroxide and hydroiodic acid. qsstudy.comchemequations.com This acid-base reaction produces aluminum iodide and water, with the hexahydrate crystallizing from the solution. chemequations.com This pathway is also described as a reaction between metallic aluminum or aluminum hydroxide with hydrogen iodide or hydroiodic acid to form the hexahydrate. wikipedia.orgqsstudy.comgeeksforgeeks.org The general chemical equation for this process is:

Al(OH)₃(s) + 3 HI(aq) → AlI₃(aq) + 3 H₂O(l)

Following the reaction, the hexahydrate is obtained by removing excess water and drying the product in a desiccator. sciencemadness.org This method offers a more controlled synthesis compared to the direct reaction of elements.

| Reactant | Formula | Type |

| Aluminum Hydroxide | Al(OH)₃ | Base chemequations.com |

| Hydroiodic Acid | HI | Acid chemequations.com |

Hydration of Anhydrous Aluminum Iodide

Anhydrous aluminum iodide (AlI₃) is a strong Lewis acid and exhibits significant hygroscopic properties, meaning it readily absorbs water from the atmosphere. sciencemadness.orgqsstudy.comqsstudy.com This inherent characteristic provides a straightforward method for the preparation of this compound. sciencemadness.org When anhydrous AlI₃ is exposed to air or a controlled humid environment, it spontaneously absorbs water molecules to form the stable hexahydrate, AlI₃·6H₂O. wikipedia.orgsciencemadness.org This process is a simple hydration reaction where the anhydrous salt acts as a desiccant.

Emerging and Advanced Synthetic Strategies

Research into more efficient and environmentally benign synthetic methods has led to the exploration of advanced strategies for producing aluminum compounds, including precursors for this compound.

Mechanochemical Synthesis Techniques

Mechanochemistry, a field that utilizes mechanical energy to induce chemical reactions, offers a solvent-free alternative for synthesis. murraystate.edu Ball milling, a common mechanochemical technique, has been explored for the synthesis of various compounds. While specific research detailing the direct mechanochemical synthesis of this compound is not extensively available, the principles of this technique suggest its potential applicability. For instance, ball milling of aluminum and iodine has been shown to achieve significant conversion rates for the anhydrous form, which could then be hydrated. This approach can reduce reaction times and eliminate the need for solvents, aligning with the principles of green chemistry. murraystate.edu

Electrochemical Precursor Formation (e.g., Anodic Dissolution)

Electrochemical methods present another advanced route for synthesizing chemical compounds. Preliminary studies have investigated the anodic dissolution of aluminum in hydroiodic acid electrolytes as a potential pathway for forming aluminum iodide. In this process, an aluminum anode is electrochemically dissolved into the electrolyte containing iodide ions, leading to the formation of aluminum ions (Al³⁺) which can then react to form aluminum iodide. While this method is still in the early stages of development and yields may be suboptimal, it offers a potentially controllable and clean route for precursor synthesis. Further research is needed to optimize this technique for the efficient production of this compound.

Control and Optimization of Hydrate (B1144303) Stoichiometry in Solution-Based Syntheses

The synthesis of aluminum iodide hydrates with a specific, desired stoichiometry is a nuanced process, heavily dependent on the precise control of reaction conditions. While this compound (AlI₃·6H₂O) is the most commonly cited hydrated form, research has shown the existence of other hydrates, such as the pentadecahydrate (B1178734) (AlI₃·15H₂O) and a metastable heptadecahydrate (AlI₃·17H₂O). The successful isolation of a particular hydrate hinges on manipulating the delicate equilibrium within the aqueous solution, primarily through the control of temperature and reactant concentrations.

Solution-based syntheses typically involve the reaction of metallic aluminum or aluminum hydroxide with hydroiodic acid. Another common method is the direct reaction between aluminum and iodine in an aqueous medium. In these methods, the aluminum cation (Al³⁺) becomes complexed by water molecules in the solution to form hydrated ions, which are then incorporated into the crystal lattice with iodide anions upon crystallization. The number of these water molecules of crystallization is not fixed and can be influenced by the synthesis environment.

Key parameters for controlling the hydrate stoichiometry include:

Temperature: Temperature plays a critical role in determining which hydrate is thermodynamically favored. The crystallization of water-rich hydrates, specifically the pentadecahydrate and heptadecahydrate of aluminum iodide, has been achieved from low-temperature solutions. Conversely, applying heat to aqueous solutions of aluminum iodide in an attempt to drive off excess water and isolate a specific hydrate is often counterproductive. Heating can lead to decomposition of the hydrate, resulting in the liberation of iodine and the formation of aluminum oxide, rather than the isolation of a lower hydrate or the anhydrous salt. This indicates that low-temperature crystallization is essential for forming stable, higher-order hydrates.

Reactant and Acid Concentration: The concentration of the reactants in the aqueous solution significantly affects the solubility and crystallization of the desired product. Aluminum iodide is highly soluble in water, which makes its isolation by simple evaporation of the solvent difficult. Furthermore, the compound is deliquescent, readily absorbing atmospheric moisture. To overcome the high solubility and promote the crystallization of the hexahydrate, the addition of excess hydroiodic acid to the solution is employed. This application of the common-ion effect reduces the solubility of the salt, facilitating its precipitation from the solution. The precise control of the acid concentration is therefore a key variable in optimizing the yield and purity of the desired hydrate.

The following tables summarize the known hydrates of aluminum iodide and the qualitative effects of key synthesis parameters on the resulting stoichiometry.

Table 1: Known Hydrates of Aluminum Iodide and Their Formation Conditions

| Hydrate Formula | Common Name | Reported Formation Conditions | Stability Note |

|---|---|---|---|

| AlI₃·6H₂O | This compound | Reaction of Al or Al(OH)₃ with hydroiodic acid; reaction of Al and I₂ in water. Can be crystallized from aqueous solution by adding excess hydroiodic acid. | Decomposes upon heating. |

| AlI₃·15H₂O | Aluminum iodide pentadecahydrate | Crystallized from low-temperature aqueous solutions. | Stable at low temperatures. |

| AlI₃·17H₂O | Aluminum iodide heptadecahydrate | Crystallized from low-temperature aqueous solutions. | Reported as a metastable form. |

Table 2: Qualitative Influence of Synthesis Parameters on Aluminum Iodide Hydrate Stoichiometry

Structural Elucidation and Advanced Spectroscopic Characterization of Aluminum Iodide Hexahydrate

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While detailed structural data specifically for aluminum iodide hexahydrate is not prevalent in the cited literature, extensive studies on the closely related anhydrous aluminum iodide (AlI₃) and higher aluminum iodide hydrates provide critical insights into its likely structural characteristics.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for atomic structure determination. rsc.orgcarleton.edu This technique involves directing X-rays at a single, well-ordered crystal and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions, bond lengths, and bond angles can be derived. carleton.edu

While a dedicated SCXRD study for the hexahydrate was not found, the crystal structure of anhydrous aluminum iodide has been determined. It is part of a series of Group 13 trihalides, which are often dimeric in nature. wikipedia.org Furthermore, comprehensive SCXRD analyses have been performed on water-rich aluminum halide hydrates, such as AlI₃·15H₂O and AlI₃·17H₂O. researchgate.netresearchgate.net These studies are crucial as they reveal the preferred coordination geometries and hydrogen bonding networks in a crystal lattice with a high water content, which are expected to be analogous in the hexahydrate form. researchgate.net

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the structural properties of polycrystalline or powdered samples. rsc.orgrsc.org The method involves exposing a sample to X-rays and measuring the intensity of the scattered rays as a function of the scattering angle. The resulting pattern is a fingerprint unique to the crystalline material's structure. While PXRD is a standard method for producing reference patterns for crystalline substances, a standard pattern for this compound is not listed in major diffraction databases. nist.govunt.eduunt.edu However, PXRD has been successfully used to confirm the crystal structure and final composition of related compounds like aluminum iodate (B108269) hexahydrate. ttu.edu

Determination of Crystal Systems and Space Group Symmetries

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For anhydrous aluminum iodide (AlI₃), the crystal structure is monoclinic with the space group P2₁/c. wikipedia.org Detailed crystallographic studies on higher hydrates of aluminum iodide have also been determined. For instance, AlI₃·15H₂O crystallizes in the triclinic space group P-1. researchgate.net The structural parameters for these related compounds provide a strong basis for understanding the crystallographic nature of aluminum-iodine-water systems.

| Parameter | Aluminum Iodide (Anhydrous, AlI₃) | Aluminum Iodide Pentadecahydrate (B1178734) (AlI₃·15H₂O) |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| Lattice Constants | a = 9.591 Å | a = 8.6835 Å |

| b = 6.069 Å | b = 11.2355 Å | |

| c = 11.902 Å | c = 11.2829 Å | |

| Lattice Angles | α = 90° | α = 70.399° |

| β = 108.05° | β = 84.498° | |

| γ = 90° | γ = 83.918° |

Hydration Shell Topologies and Intermolecular Bonding

The arrangement of water molecules around the central aluminum ion dictates much of the compound's behavior. The strong electrostatic field of the Al³⁺ ion organizes the surrounding water molecules into distinct, ordered layers known as hydration shells. icmp.lviv.uaarxiv.org

Elucidation of Primary Coordination Sphere Geometry

In aqueous solutions and hydrated crystalline salts, the aluminum(III) ion is characterized by a well-defined primary hydration shell. icmp.lviv.ua Both experimental and theoretical studies consistently show that the Al³⁺ ion is coordinated by six water molecules. nih.govscielo.br These six water molecules form a stable octahedral complex, [Al(H₂O)₆]³⁺, where the oxygen atoms of the water molecules are directed toward the central aluminum ion. icmp.lviv.uaresearchgate.netwikipedia.org

Large-angle X-ray scattering (LAXS) studies of hydrated aluminum ions in solution have determined the average Al-O bond distance in this primary sphere to be approximately 1.88-1.89 Å. rsc.orgnih.gov This octahedral arrangement is a hallmark of the hydrated aluminum ion and is the fundamental building block in its hydrated salts. nih.goviucr.org

Characterization of Secondary Hydration Shells and Hydrogen Bonding Networks

Beyond the tightly bound primary shell, a secondary hydration shell exists. researchgate.netnih.gov First-principles simulations and experimental data indicate that the six water molecules of the primary octahedral shell are trigonally coordinated via hydrogen bonds to 12 water molecules in the second shell. nih.gov This creates a larger, highly structured [Al(H₂O)₆(H₂O)₁₂]³⁺ complex. rsc.org

| Hydration Shell | Parameter | Value |

|---|---|---|

| Primary Shell | Coordination Number (H₂O) | 6 |

| Geometry | Octahedral | |

| Al-O Bond Distance | ~1.89 Å rsc.org | |

| Secondary Shell | Coordination Number (H₂O) | 12 nih.gov |

| Al···O Distance | ~4.02 Å rsc.org |

Vibrational Spectroscopic Investigations

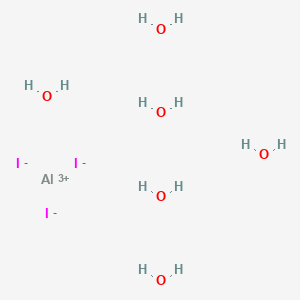

Infrared (IR) spectroscopy is particularly sensitive to polar functional groups and is instrumental in characterizing the hydrated nature of this compound. The structure of this compound is best described as [Al(H₂O)₆]I₃, where the central aluminum ion is coordinated to six water molecules, forming a hexaaquaaluminum(III) cation.

The key IR active regions and their assignments are as follows:

O-H Stretching Region (3500-3000 cm⁻¹): This region is characterized by strong, broad absorptions arising from the symmetric and asymmetric stretching vibrations of the coordinated water molecules. The broadening of these bands is a hallmark of hydrogen bonding between the coordinated water molecules and the iodide anions.

H-O-H Bending Region (~1630 cm⁻¹): A sharp to moderately broad band in this region corresponds to the scissoring or bending vibration of the coordinated water molecules.

Librational Modes of Coordinated Water (900-600 cm⁻¹): These absorptions, which can be described as rocking, wagging, and twisting motions of the water molecules, are characteristic of hydrated salts. In aluminum chloride hexahydrate, these have been assigned, with the wagging motion typically at the highest frequency, followed by twisting and rocking. rsc.org

Al-O Stretching Region (below 600 cm⁻¹): The vibrations of the [AlO₆] octahedral core are expected in the far-infrared region. For [Al(OH₂)₆]Cl₃, the ν₃ mode of the AlO₆ skeleton is tentatively placed around 670 cm⁻¹. rsc.org

The interaction between the water molecules and the iodide anions will influence the exact positions and shapes of these bands. The weaker hydrogen-bonding ability of iodide compared to chloride may result in a slight shift of the O-H stretching bands to higher frequencies.

Table 1: Expected Infrared Absorption Bands for this compound based on [Al(H₂O)₆]Cl₃ data

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3500 - 3000 | Strong, broad bands due to hydrogen-bonded water |

| H-O-H Bend | ~1630 | Scissoring motion of coordinated water |

| Water Librations | 900 - 600 | Rocking, wagging, and twisting of coordinated water |

| Al-O Stretch | < 600 | Vibrations of the [AlO₆] octahedron |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and can be used to obtain a unique structural fingerprint of a compound. epfl.ch For hydrated compounds, Raman spectroscopy can elucidate the structure of the hydration shell around ions. mdpi.com

For this compound, the Raman spectrum would be expected to show characteristic bands for the [Al(H₂O)₆]³⁺ cation. Based on studies of aluminum chloride hexahydrate, the following Raman active modes are anticipated: rsc.org

ν₁ (AlO₆) Symmetric Stretch: A strong, polarized band is expected for the symmetric breathing vibration of the AlO₆ octahedron. In [Al(OH₂)₆]Cl₃, this is assigned to a prominent band at 524 cm⁻¹. rsc.org This peak is a key indicator of the hexaaquaaluminum(III) complex.

Other [AlO₆] Modes: Other vibrations of the octahedral skeleton, including bending modes, will appear at lower frequencies.

Water Librational and Stretching Modes: Similar to IR spectroscopy, the vibrations of the coordinated water molecules will also be present in the Raman spectrum, although their intensities may differ.

The ability of Raman spectroscopy to provide a distinct fingerprint for each compound makes it a valuable tool for identifying this compound and distinguishing it from other hydrated aluminum salts. core.ac.uk

Solution-State Structural Probes via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure of molecules in solution. For this compound, ²⁷Al NMR is particularly informative. The ²⁷Al nucleus is 100% naturally abundant and highly sensitive, making it well-suited for NMR studies. mdpi.com

In an aqueous solution, this compound dissolves to form the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, and iodide anions. The ²⁷Al NMR spectrum of such a solution is expected to show a single, relatively sharp resonance.

Chemical Shift: For the symmetric, octahedrally coordinated [Al(H₂O)₆]³⁺ ion, the chemical shift is observed at approximately 0 ppm (relative to a reference of [Al(NO₃)₃] in D₂O) or slightly downfield, for instance, at 0.9 ppm in solutions of aluminum sulfate. mdpi.commdpi.com This chemical shift is characteristic of hexacoordinated aluminum.

Linewidth: As the ²⁷Al nucleus is quadrupolar (spin I = 5/2), the linewidth of its NMR signal is sensitive to the symmetry of the electronic environment. In the highly symmetric environment of the [Al(H₂O)₆]³⁺ cation, a relatively narrow line is expected. Any distortion from octahedral symmetry, such as through the formation of ion pairs or hydrolysis products, would lead to significant line broadening.

²⁷Al NMR can, therefore, confirm the persistence of the hexaaquaaluminum(III) cation in solution and be used to study its interactions with the solvent and other species present.

Elemental Compositional Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical and molecular formula. The theoretical elemental composition of this compound (AlI₃·6H₂O) can be calculated from its molecular formula and the atomic masses of its constituent elements.

The molar mass of AlI₃·6H₂O is 515.79 g/mol . nih.gov

The theoretical elemental composition is calculated as follows:

Aluminum (Al): (26.98 g/mol / 515.79 g/mol ) × 100% = 5.23%

Iodine (I): (3 × 126.90 g/mol / 515.79 g/mol ) × 100% = 73.81%

Hydrogen (H): (12 × 1.01 g/mol / 515.79 g/mol ) × 100% = 2.35%

Oxygen (O): (6 × 16.00 g/mol / 515.79 g/mol ) × 100% = 18.61%

Experimental determination of the elemental composition through techniques such as inductively coupled plasma atomic emission spectroscopy (ICP-AES) for aluminum and iodine, and combustion analysis for carbon and hydrogen (though not applicable here for the inorganic components), would be used to confirm these theoretical values and thus verify the stoichiometry of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Percentage Composition (%) |

| Aluminum | Al | 26.98 | 515.79 | 5.23 |

| Iodine | I | 126.90 | 515.79 | 73.81 |

| Hydrogen | H | 1.01 | 515.79 | 2.35 |

| Oxygen | O | 16.00 | 515.79 | 18.61 |

Chemical Reactivity and Mechanistic Investigations of Aluminum Iodide Hexahydrate

Lewis Acidity and Coordination Chemistry

The chemical behavior of aluminum iodide hexahydrate is largely dictated by its nature as a Lewis acid, a characteristic that influences its interaction with other molecules and its ability to form various chemical structures.

Electron Pair Accepting Capabilities

Similar to its anhydrous counterpart, this compound is a strong Lewis acid. qsstudy.comsciencemadness.orgqsstudy.com This means the aluminum atom has an empty orbital capable of accepting a pair of electrons from a Lewis base to create a Lewis product. byjus.com The aluminum atom in aluminum iodide has an incomplete octet of electrons, making it electron-deficient and driving its ability to accept electron pairs. quora.com This inherent electron-accepting capability is a cornerstone of its reactivity. quora.com

Formation and Stability of Adducts and Coordination Complexes

The Lewis acidic nature of aluminum iodide facilitates the formation of adducts and coordination complexes. cymitquimica.com An adduct is a product formed when a Lewis acid and a Lewis base combine. In the case of this compound, the water molecules themselves are coordinated to the aluminum ion. wikipedia.org The anhydrous form readily absorbs water from the atmosphere to form this hexahydrate. wikipedia.orgsciencemadness.org

The stability of these complexes can vary. For instance, aluminum iodide can form adducts with various organic molecules. wikipedia.org The interaction with water is particularly strong, leading to the stable hexahydrated form. sciencemadness.orgwikipedia.org However, heating the hexahydrate does not regenerate the anhydrous form; instead, it decomposes. wikipedia.org This indicates that the coordination of water molecules to the aluminum center is a thermodynamically favorable process. The stability of these adducts is crucial for the compound's role in various chemical transformations.

Catalytic Activity and Organic Transformation Mechanisms

This compound serves as a catalyst in a variety of organic reactions, a function that stems directly from its Lewis acidity. ontosight.aicollegedunia.comfuncmater.com Its ability to activate substrates by coordinating to electron-rich centers is key to its catalytic prowess.

Mechanism of Action in Organic Reactions

The primary mechanism through which this compound facilitates organic reactions is by acting as a Lewis acid catalyst. qsstudy.comsciencemadness.orgbyjus.com By accepting an electron pair from a reactant, it can activate the molecule towards a subsequent chemical transformation. This activation often involves making a particular bond within the substrate more susceptible to cleavage or making an atom more susceptible to nucleophilic attack. This catalytic role is instrumental in accelerating reaction rates and influencing the selectivity of the reaction to favor the formation of specific products.

Scission of Carbon-Oxygen (C-O) and Nitrogen-Oxygen (N-O) Bonds

A significant application of aluminum iodide, including its hydrated form, is as a reagent for the cleavage of certain types of carbon-oxygen (C-O) and nitrogen-oxygen (N-O) bonds. wikipedia.orgqsstudy.comsciencemadness.org It is known to cleave aryl ethers, which are compounds containing an oxygen atom connected to an aromatic ring and another organic group. qsstudy.comcollegedunia.comgeeksforgeeks.org The Lewis acidic aluminum center likely coordinates to the ether oxygen, weakening the C-O bond and facilitating its breakage. qsstudy.comsciencemadness.org

Similarly, it is employed in the deoxygenation of N-oxides. researchgate.net A proposed mechanism for the deoxygenation of organic N-oxides using a related system, AlCl₃·6H₂O/KI, suggests that the aluminum aqua complex reacts with the iodide source to form an aluminum aqua iodide species. researchgate.net The iodide ion then participates in the deoxygenation process. researchgate.net This highlights the cooperative role of the aluminum center and the iodide ion in these transformations.

Deoxygenation Pathways, Including Epoxide Ring Opening

Aluminum iodide is also utilized for the deoxygenation of epoxides. wikipedia.orgqsstudy.comsciencemadness.org Epoxides are three-membered cyclic ethers, and their ring-opening is a valuable transformation in organic synthesis. The Lewis acidic aluminum atom can coordinate to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack, leading to the opening of the ring. This process effectively removes the oxygen atom from the cyclic structure. collegedunia.com

Cleavage of Aryl Ethers

Aluminum iodide, often used as its hexahydrate form or generated in situ, is a potent reagent for the cleavage of the carbon-oxygen (C-O) bond in aryl ethers. tdl.orgakjournals.com This reactivity is rooted in the strong Lewis acidic nature of the aluminum center and the nucleophilicity of the iodide ion. tdl.orgump.edu.my The reaction provides an effective method for dealkylation, particularly demethylation, of phenolic ethers to yield the corresponding phenols. ump.edu.myakjournals.com

The mechanistic pathway begins with the coordination of the Lewis acidic aluminum atom to the oxygen atom of the ether. ump.edu.myacs.org This coordination polarizes the C-O bond, making the alkyl carbon atom more susceptible to nucleophilic attack. The iodide ion, acting as a nucleophile, then attacks the electrophilic carbon, leading to the cleavage of the ether bond. acs.org The products are an alkyl iodide and an aluminum phenoxide intermediate, which upon subsequent workup yields the final phenol. akjournals.com

The efficiency and regioselectivity of the cleavage can be influenced by the reaction conditions and the structure of the ether. ump.edu.my For instance, in poly-alkoxylated aromatic compounds, the reaction can sometimes be tuned to achieve partial rather than exhaustive dealkylation. akjournals.com Studies have shown that the combination of aluminum powder and iodine in a solvent like acetonitrile (B52724) provides an efficient one-pot method for this transformation, avoiding the need to prepare aluminum triiodide beforehand. akjournals.comakjournals.com

Table 1: Examples of Aryl Ether Cleavage using Aluminum-Iodine Reagent Systems

| Substrate | Reagent System | Product | Yield (%) | Reference |

| Eugenol | Al / I₂ in Acetonitrile | Hydroxychavicol | 89% | akjournals.com |

| 2,4-Dimethoxybenzaldehyde | Al / I₂ in Acetonitrile | 4-Methoxysalicylaldehyde | Not specified | akjournals.com |

| 1,2,4-Trimethoxybenzene | Al / I₂ in Acetonitrile | 4-Methoxycatechol | 53% | akjournals.com |

| Eugenol Acetate | Al / I₂ / DIC in Acetonitrile | Hydroxychavicol | 83% | akjournals.com |

Note: The table presents selected research findings on the cleavage of various aryl ethers. Conditions may vary between experiments.

Hydroiodination Reaction Mechanisms

Aluminum iodide is a useful reagent for the hydroiodination of alkenes and alkynes. nih.gov This reaction involves the addition of hydrogen iodide (HI) across the double or triple bond. The use of aluminum iodide, which can be generated in situ from aluminum and iodine, provides a convenient way to produce HI under the reaction conditions, thus avoiding the handling of gaseous hydrogen iodide directly. ump.edu.mynih.gov

The mechanism is believed to proceed via the in situ generation of hydrogen iodide. This compound, or anhydrous aluminum iodide in the presence of trace water, can hydrolyze to form HI. tdl.orgchemmethod.com The generated HI then adds to the unsaturated carbon-carbon bond. For alkenes and alkynes, the addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the iodide adds to the more substituted carbon, proceeding through a carbocation intermediate. The Lewis acidity of the aluminum species may also play a role in activating the alkene or alkyne toward addition. ump.edu.my

This method is particularly effective for converting tertiary, allylic, and benzylic alcohols into the corresponding iodides, where the reaction proceeds rapidly. nih.gov However, primary and secondary alcohols react more slowly under these conditions. nih.gov

Hydrolysis Reactions and Solvolytic Processes

Pathways for Hydroiodic Acid and Aluminum Hydroxide (B78521) Formation

This compound, with the structural formula [Al(H₂O)₆]I₃, is susceptible to hydrolysis, a reaction that defines much of its aqueous chemistry. tdl.org When dissolved in water, the compound readily reacts to form hydroiodic acid (HI) and a precipitate of aluminum hydroxide (Al(OH)₃). tdl.orgchemmethod.com

The pathway involves the deprotonation of the water molecules that are coordinated to the aluminum ion. The hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, is itself acidic and undergoes the following equilibrium in water:

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(H₂O)₅(OH)]²⁺ + H₃O⁺

AlI₃ + 6H₂O → Al(OH)₃ + 3HI + 3H₂O

In essence, the coordinated water molecules of the hexahydrate are the direct precursors to the resulting aluminum hydroxide, with the hydrogen ions being released into the solution to form hydroiodic acid. tdl.orgresearchgate.net

Thermal Decomposition and Dehydration Mechanisms

Thermogravimetric Analysis (TGA) of Water Loss

The thermal decomposition is expected to be a multi-step process. The initial and most significant mass loss would correspond to the dehydration of the compound—the loss of its six molecules of water of hydration. This dehydration likely occurs in sequential steps as the temperature is increased, with the water molecules being evolved as water vapor. For similar compounds like AlCl₃·6H₂O, the decomposition involves the loss of both water and hydrogen halides at elevated temperatures, resulting in the formation of aluminum oxides or oxyhalides. acs.org

A hypothetical TGA curve for AlI₃·6H₂O would show distinct stages of mass loss:

Dehydration: A significant percentage of mass loss at lower temperatures (likely in the range of 100-250°C) corresponding to the release of the six water molecules. This may occur in one or more overlapping steps.

Decomposition of Anhydrous Salt: At higher temperatures, the remaining anhydrous aluminum iodide would decompose or sublime. Aluminum iodide sublimes at 382°C. tdl.org

The expected weight loss for the complete dehydration of AlI₃·6H₂O to AlI₃ can be calculated based on their molar masses (515.786 g/mol for the hexahydrate and 407.695 g/mol for the anhydrous salt), which amounts to approximately 20.95%.

Investigation of Gaseous Product Evolution (General Method)

To investigate the gaseous products evolved during the thermal decomposition of a compound like this compound, a common and powerful technique is Evolved Gas Analysis (EGA). This method typically involves coupling a thermogravimetric analyzer (TGA) with a gas identification instrument, such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. tdl.org

TGA-MS (Thermogravimetric Analysis-Mass Spectrometry): In this setup, the sample is heated in the TGA furnace under a controlled atmosphere. The evolved gases are transferred via a heated capillary tube directly into the ion source of a mass spectrometer. The MS records the mass-to-charge ratio of the gas molecules and their fragments over time and temperature. This allows for the identification of the evolved species. For example, the evolution of water (H₂O) would be detected by its characteristic m/z signal of 18.

TGA-FTIR (Therogravimetric Analysis-Fourier-Transform Infrared Spectroscopy): Similar to TGA-MS, the gaseous products from the TGA are passed through a heated gas cell within an FTIR spectrometer. The instrument records the infrared absorption spectrum of the gases as a function of temperature. Since different molecules have unique IR absorption patterns (e.g., water vapor has characteristic stretching and bending vibration bands), this method allows for the identification and quantification of the evolved gaseous products.

These hyphenated techniques are essential for elucidating complex decomposition mechanisms, as they correlate specific mass loss events (from TGA) with the precise chemical identity of the products being released at that temperature. tdl.org

Computational Chemistry Approaches for Aluminum Iodide Hexahydrate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

DFT calculations are instrumental in predicting the ground-state geometry and electronic structure of aluminum iodide hexahydrate. The core of this compound is the [Al(H₂O)₆]³⁺ cation. DFT optimization studies on this and related aqua-aluminum complexes reveal detailed structural parameters. rsc.orgnih.gov For instance, calculations on aqueous Al-F complexes show that as fluoride (B91410) ions progressively replace water molecules in the inner sphere, the remaining Al-OH₂ bond lengths increase, indicating a labilizing effect. nih.gov A similar approach can be used to model the geometry of the [Al(H₂O)₆]³⁺ ion in the presence of iodide counter-ions.

The optimized geometry provides key data such as bond lengths and angles. For the [Al(H₂O)₆]³⁺ cation, DFT calculations have been performed to determine its stable structure, which is crucial for understanding its interactions and reactivity. rsc.org Furthermore, DFT can predict electronic properties, including the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electronic band gap, which are fundamental to understanding the chemical behavior of the compound. aps.org

Table 1: Predicted Structural Parameters for Hydrated Aluminum Species from DFT Calculations

| Species | Coordination | Al-O Bond Length (Å) | Key Findings | Source |

| [Al(H₂O)₆]³⁺ | Hexacoordinate | Varies; trans to ligands are longer | The most stable structure for the hydrated Al(III) ion. rsc.org | rsc.orgnih.gov |

| [Al(H₂O)₅F]²⁺ | Hexacoordinate | Al-OH₂ distances increase vs. [Al(H₂O)₆]³⁺ | F⁻ ligand has a labilizing and trans effect on water molecules. nih.gov | nih.gov |

| Al(OH)₃(H₂O)₃ | Pentacoordinate | N/A | Identified as the most stable structure for the third hydrolysis product. rsc.org | rsc.org |

Anhydrous aluminum iodide (AlI₃) is known to be a strong Lewis acid, readily accepting electron pairs from Lewis bases. wikipedia.org In this compound, this Lewis acidity is satisfied by the coordination of six water molecules to the Al³⁺ center, forming the stable [Al(H₂O)₆]³⁺ complex.

DFT provides a robust framework for quantifying Lewis acidity. While direct calculations for this compound are not prominent, the methodology is well-established for related aluminum compounds. Lewis acidity can be evaluated by calculating parameters such as the Fluoride Ion Affinity (FIA), which is the enthalpy change for the reaction of the Lewis acid with a fluoride ion. DFT can also be used to compute the energies of ligand exchange reactions, where a stronger or weaker Lewis base displaces a coordinated water molecule, providing a quantitative scale of acid strength. For aluminosilicates, DFT has been successfully used to calculate NMR parameters which correlate with the local environment and Lewis acidity of aluminum centers. nih.gov

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, enabling the identification of intermediates, transition states, and reaction pathways. While specific studies on the reaction mechanisms of this compound are limited, research on analogous compounds demonstrates the capability of DFT in this area.

For example, in the study of aluminum iodate (B108269) hexahydrate (AIH), a related energetic material, DFT calculations were employed to find intermediates and transition state structures for its ignition and combustion chemistry. researchgate.net This involves locating the saddle points on the potential energy surface that correspond to the energy barriers of the reaction. Similarly, DFT has been used to model the hydrolysis of the [Al(H₂O)₆]³⁺ ion, elucidating the stepwise mechanism and the structures of the resulting hydrolyzed species. rsc.org It has also been applied to model the dissociative mechanism of water-exchange reactions in aqua-aluminum complexes, revealing how ligands like fluoride can influence the activation barriers. nih.gov

An energetic profile, which plots the energy of a system along a reaction coordinate, is crucial for understanding the thermodynamics and kinetics of a chemical transformation. DFT calculations are essential for constructing these profiles. By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of the reaction's energetics can be formed.

This approach has been applied to related systems to understand processes relevant to this compound. For instance, DFT was used to determine the dehydroxylation and dehydration energies on aluminum oxide and oxyhydroxide surfaces, which are key steps in the synthesis of related hydrated aluminum salts like aluminum iodate hexahydrate (AIH). ttu.edu DFT calculations also confirmed that reactions between iodine fragments and an alumina (B75360) surface are highly exothermic. rsc.orgttu.edu The free energies calculated for the hydrolysis of the [Al(H₂O)₆]³⁺ cation provide another example of energetic profiling that helps predict the compound's behavior in aqueous solutions. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of chemical systems. This technique is particularly useful for studying complex phenomena in the condensed phase, such as solvation.

For this compound, the core [Al(H₂O)₆]³⁺ cation and its interaction with the surrounding environment are of primary interest. Ab initio MD simulations, which use quantum mechanical forces (often from DFT), have been used to study the solvation of the Al³⁺ ion in water. arxiv.orgresearchgate.net

These simulations show that the hexa-hydrated aluminum ion, [Al(H₂O)₆]³⁺, forms a very stable complex. The first hydration shell is well-defined with six water molecules tightly bound to the aluminum ion. arxiv.orgresearchgate.net MD simulations allow for the study of the structure and dynamics of not only the first but also the second hydration shell, revealing the nature of hydrogen bonding between the shells. arxiv.org A key finding from these simulations is the significant polarization of the water molecules in the first hydration shell due to the strong electric field of the Al³⁺ cation. arxiv.orgresearchgate.net The dynamics of water molecule exchange between the first and second hydration shells can also be investigated, although this is a slow process for the highly charged Al³⁺ ion. These simulations provide detailed, time-resolved information on the solvation structure that is difficult to obtain experimentally. nih.gov

Table 2: Summary of Findings from Molecular Dynamics (MD) Simulations of Hydrated Al³⁺

| Property | Finding | Significance | Source |

| First Hydration Shell | Stable [Al(H₂O)₆]³⁺ complex with a coordination number of 6. | Confirms the well-defined hexa-aqua structure as the dominant species in solution. | arxiv.orgresearchgate.net |

| Intramolecular Geometry | Water molecules in the first shell are strongly polarized. | The high charge of Al³⁺ significantly alters the electronic structure of coordinating water. | arxiv.orgresearchgate.net |

| Second Hydration Shell | A distinct second shell is observed, with water molecules forming hydrogen bonds with the first shell. | Provides insight into the extended solvation structure and ion's influence beyond its immediate neighbors. | arxiv.org |

| Dynamics | Water exchange between the first and second shells is a slow process. | Highlights the kinetic stability of the hexa-aqua aluminum(III) cation. | researchgate.net |

Simulation of Intermolecular Interactions in Condensed Phases

The simulation of intermolecular interactions in the condensed phases of this compound, AlI₃·6H₂O, presents a complex computational challenge. This is primarily due to the multi-component nature of the system, which involves a highly charged metal cation, polyatomic anions, and water molecules. The core of this compound is the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, where an aluminum ion is coordinated by six water molecules. Computational studies on this cation are more common than on the complete hydrated salt.

Ab initio molecular dynamics (AIMD) simulations have been instrumental in understanding the structure and dynamics of the solvated aluminum ion. researchgate.netarxiv.org These simulations model the system from first principles, providing a high level of theory. Studies on Al³⁺ in water clusters have shown the formation of a stable [Al(H₂O)₆]³⁺ complex. arxiv.org Within this complex, the strong polarizing effect of the Al³⁺ ion significantly influences the surrounding water molecules, strengthening the O-H bonds and affecting the hydrogen bond network of the condensed phase. researchgate.netarxiv.org AIMD can capture subtle electronic effects, such as charge transfer and polarization, which are critical for accurately describing the interactions between the aluminum cation and the first solvation shell.

To simulate larger systems and longer timescales, classical molecular dynamics (MD) simulations employing force fields are necessary. researchgate.net In the context of this compound, these simulations would model the interactions between the [Al(H₂O)₆]³⁺ units, the iodide anions (I⁻), and any additional water molecules in the crystal lattice or solution. The key intermolecular interactions at play include:

Ion-Water Interactions: The strong electrostatic attraction between the [Al(H₂O)₆]³⁺ cation and surrounding water molecules, as well as between the iodide anions and water.

Ion-Ion Interactions: The electrostatic forces between the [Al(H₂O)₆]³⁺ cations and the I⁻ anions, which govern the long-range order in the crystal lattice.

Water-Water Interactions: The hydrogen bonding network between water molecules, which is perturbed by the presence of the ions.

Simulations of other metal halide hydrates, such as those of alkali metals, provide a methodological framework. bohrium.comresearchgate.net These studies often employ Monte Carlo or molecular dynamics methods to investigate phase stability and lattice parameters. bohrium.com For this compound, simulations could be designed to predict crystal structure, study phase transitions, or analyze the behavior of the system in an aqueous solution. aip.org The potential of mean force (PMF) calculations can be used to quantify the interaction strength between ion pairs in solution, a critical parameter for understanding solubility and crystallization processes. aip.org

A significant challenge in these simulations is accurately modeling polarization effects. The high charge of the Al³⁺ ion induces significant dipoles in the surrounding water molecules and iodide ions. Non-polarizable force fields may fail to capture these effects accurately, leading to incorrect predictions of structure and dynamics. bohrium.comresearchgate.net Therefore, polarizable force fields are often superior for describing these types of hydrated salt systems. bohrium.comaip.org

The table below outlines typical simulation approaches used to study intermolecular interactions in hydrated salt systems, which are applicable to this compound.

| Simulation Method | Typical Application | Strengths | Limitations |

|---|---|---|---|

| Ab Initio Molecular Dynamics (AIMD) | Studying electronic structure, charge transfer, and reaction mechanisms in small systems (e.g., a single [Al(H₂O)₆]³⁺ ion with a few solvation shells). researchgate.netarxiv.org | High accuracy, no need for empirical parameters for interactions. | Computationally very expensive, limited to small system sizes and short timescales (picoseconds). aip.org |

| Classical Molecular Dynamics (MD) | Simulating large-scale systems (thousands of atoms) to study bulk properties, crystal stability, and transport phenomena over nanoseconds or longer. researchgate.net | Computationally efficient, allows for simulation of large systems and long timescales. | Accuracy is entirely dependent on the quality of the force field. |

| Monte Carlo (MC) | Investigating phase equilibria, solubility, and thermodynamic properties. bohrium.com | Efficient for sampling conformational space and calculating thermodynamic averages. | Does not provide dynamic (time-dependent) information. |

| Potential of Mean Force (PMF) Calculations | Calculating the free energy profile of ion association/dissociation in solution. aip.org | Provides quantitative insight into ion pairing and complex stability. | Can be computationally intensive, especially for complex systems. |

Development and Refinement of Force Fields for Aluminum Iodide Hydrate (B1144303) Simulations

The accuracy of large-scale molecular dynamics simulations of this compound hinges entirely on the quality of the underlying force field. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. For a multi-component ionic system like AlI₃·6H₂O, the force field must accurately represent intramolecular geometries (if flexible models are used), ion-water interactions, and ion-ion interactions.

The development of a new force field or the refinement of an existing one is a systematic process. science.govacs.org For this compound, this would involve parameterizing interactions for the Al³⁺ ion, the I⁻ ion, and a chosen water model (e.g., SPC/E, TIP4P/2005). researchgate.netaip.org

Key components of a force field for this system include:

Water Model: The choice of water model is critical as it defines the bulk solvent properties and water-ion interactions. Many standard models exist, but their compatibility with specific ion parameters must be validated. researchgate.net

Non-bonded Interactions: These are typically described by a combination of a Lennard-Jones (LJ) potential for van der Waals forces and a Coulomb term for electrostatic interactions.

V_nonbonded = Σ [4ε_ij ( (σ_ij/r_ij)¹² - (σ_ij/r_ij)⁶ ) + q_i q_j / (4πε₀ r_ij) ] The key parameters to be determined are the LJ parameters (ε, the well depth, and σ, the collision distance) for each atom type and the partial atomic charges (q).

Parameterization Strategy:

The parameters are typically optimized to reproduce a set of experimental data and/or high-level quantum mechanics (QM) calculations. acs.org For this compound, the target data would include:

Structural Properties: Crystal lattice parameters of the hexahydrate solid, radial distribution functions (RDFs) for ion-water and water-water correlations in solution. chemrxiv.org

Thermodynamic Properties: Hydration free energies of the individual Al³⁺ and I⁻ ions, and the lattice energy of the AlI₃·6H₂O crystal. aip.org

Dynamic Properties: Diffusion coefficients of the ions in aqueous solution. researchgate.net

Ab initio calculations on small clusters, such as [Al(H₂O)ₙ]³⁺ and I⁻(H₂O)ₙ, are essential for deriving accurate ion-water interaction parameters. chemrxiv.orgresearchgate.net The interaction energies and geometries of these clusters provide a robust QM database for fitting the force field parameters.

Polarizable vs. Non-Polarizable Force Fields:

Non-Polarizable Force Fields: These use fixed partial charges. While computationally cheaper, they may struggle to accurately model the significant induced polarization around the high-charge Al³⁺ cation. bohrium.com Many modern non-polarizable force fields for ions use scaled charges (e.g., ±0.85e) to implicitly account for some polarization effects in solution. researchgate.net

Polarizable Force Fields: These models explicitly account for induced dipoles, offering better physical realism and transferability between different phases (e.g., gas, solution, solid). bohrium.comresearchgate.netaip.org Methods like the Drude oscillator model or fluctuating charges can be employed. While more computationally expensive, their ability to respond to the local electric field makes them particularly well-suited for systems with highly charged ions like Al³⁺. bohrium.comaip.org The AMOEBA force field is a well-known example of a polarizable force field used for ionic systems. aip.org

The tables below present hypothetical but representative parameter sets that would need to be determined for a simulation. Table 2 shows the Lennard-Jones parameters required for a non-polarizable model, and Table 3 illustrates how interaction parameters are combined.

| Atom Type | σ (Å) | ε (kcal/mol) | Charge (e) |

|---|---|---|---|

| Al³⁺ | 2.10 | 0.05 | +3.0 |

| I⁻ | 4.86 | 0.25 | -1.0 |

| O (Water) | 3.17 | 0.16 | -0.8476 |

| H (Water) | 0.00 | 0.00 | +0.4238 |

Note: These are illustrative values. Actual parameters would be derived from fitting to experimental or QM data. Table 3: Combining Rules for Cross-Interaction Parameters

| Interaction Pair | Combining Rule | Formula |

|---|---|---|

| σ_ij | Lorentz-Berthelot | (σ_i + σ_j) / 2 |

| ε_ij | Lorentz-Berthelot | √(ε_i * ε_j) |

Note: While Lorentz-Berthelot rules are common, more complex or empirically adjusted combining rules are often necessary for accurate modeling of specific salt solutions. aip.org

Refinement of the force field is an iterative process. Initial parameters are tested in simulations, and the results are compared against target data. The parameters are then adjusted until the simulation results show satisfactory agreement with experimental or QM benchmarks.

Advanced Applications and Future Research Directions of Aluminum Iodide Hexahydrate

Catalysis in Specialized Organic Synthesis

The catalytic activity of aluminum iodide, often generated in situ or used as its hexahydrate form, is rooted in its nature as a potent Lewis acid. geeksforgeeks.orgsciencemadness.org This allows it to activate a variety of functional groups, facilitating transformations that are crucial in modern organic chemistry.

While research into the enantioselective applications of aluminum iodide hexahydrate is still a nascent field, its utility in promoting regioselective reactions is well-documented. Aluminum iodide has demonstrated high regioselectivity in the hydroiodation of alkenes and alkynes. manac-inc.co.jp It is also employed as a reagent for the cleavage of certain carbon-oxygen (C-O) and nitrogen-oxygen (N-O) bonds, and it can deoxygenate epoxides. geeksforgeeks.orgwikipedia.orgsciencemadness.org These reactions often proceed with a high degree of predictability, affording specific isomers in high yields. manac-inc.co.jp For instance, in the cleavage of unsymmetrical ethers, the iodide ion preferentially attacks the less sterically hindered carbon center, a classic example of a regioselective outcome.

Future research may focus on developing chiral ligand systems that can coordinate with the aluminum center, thereby inducing enantioselectivity in its catalyzed reactions. The development of such systems would significantly broaden the synthetic utility of this compound.

| Transformation Type | Substrate | Product | Key Feature |

|---|---|---|---|

| Ether Cleavage | Aryl Ethers | Phenols and Alkyl Iodides | Regioselective C-O bond scission geeksforgeeks.orgwikipedia.orgsciencemadness.org |

| Epoxide Deoxygenation | Epoxides | Alkenes | Stereospecific conversion |

| Hydroiodation | Alkenes/Alkynes | Iodoalkanes/Iodoalkenes | High regioselectivity manac-inc.co.jp |

The application of this compound in continuous flow chemistry systems is a promising yet largely unexplored area. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. The exothermic nature of many reactions involving aluminum iodide could be effectively managed in a flow reactor. reddit.com Future work could involve immobilizing an aluminum iodide-based catalyst on a solid support for use in packed-bed reactors, enabling efficient, continuous production of iodinated organic molecules.

Role in Pharmaceutical Intermediate Synthesis and Derivatization

Iodinated organic compounds are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). manac-inc.co.jp this compound serves as a key reagent for introducing iodine into molecular scaffolds and for specific chemical modifications.

The ability of aluminum iodide to mediate specific bond cleavages is particularly useful in the synthesis of complex pharmaceutical intermediates. geeksforgeeks.org It is frequently used for the cleavage of ether protecting groups, particularly methyl ethers of phenols, a common step in the final stages of drug synthesis. wikipedia.orgsciencemadness.orgmanac-inc.co.jp Furthermore, its capacity to open epoxide rings provides a route to functionalized iodo-alcohols, which are versatile building blocks for further molecular elaboration. manac-inc.co.jp These targeted transformations allow chemists to precisely modify a molecule's structure without affecting other sensitive functional groups.

| Reaction | Starting Functional Group | Resulting Functional Group(s) | Pharmaceutical Relevance |

|---|---|---|---|

| Demethylation | Aryl Methyl Ether | Phenol | Unmasking of hydroxyl groups in late-stage synthesis |

| Epoxide Ring Opening | Epoxide | Iodohydrin | Creation of bifunctional intermediates for complex scaffolds |

| Bond Scission | Specific C-O or N-O bonds | Alcohols, Amines, Iodides | Strategic bond cleavage in complex molecules geeksforgeeks.orgwikipedia.org |

Materials Science and Electrochemical Applications

The unique combination of a trivalent aluminum cation and iodide anions makes this compound a candidate for investigation in advanced materials, particularly for energy storage technologies.

There is growing interest in using aluminum-based compounds in next-generation batteries due to aluminum's high theoretical specific capacity and natural abundance. Aluminum iodide has been noted for its use as an electrolyte additive in lithium-ion batteries. geeksforgeeks.org In the context of rechargeable aluminum batteries, electrolytes are a critical component, and research has often focused on chloroaluminate ionic liquids. chemrxiv.org These electrolytes contain active anionic species like AlCl₄⁻ and Al₂Cl₇⁻ that are crucial for the reversible deposition and stripping of aluminum. chemrxiv.orgnih.gov

The exploration of this compound as an additive or primary salt is a logical extension of this research. It could serve as a source for analogous iodoaluminate species in the electrolyte. The larger ionic radius and different electrochemical properties of iodide compared to chloride could influence the electrolyte's conductivity, stability, and the morphology of the deposited aluminum metal. Research into aluminum trifluoromethanesulfonate (B1224126) with chloride additives has shown that the halide plays a critical role in activating the aluminum anode and forming a protective solid electrolyte interphase (SEI). nih.gov An iodide-based system could offer different interfacial properties, potentially leading to improved battery performance and cycle life.

| Battery Type | Electrolyte Component | Potential Role of Iodide |

|---|---|---|

| Lithium-Ion Battery | Additive | Improving interfacial stability and ionic conductivity geeksforgeeks.org |

| Rechargeable Aluminum Battery | Primary Salt / Additive | Formation of active iodoaluminate species (e.g., AlI₄⁻) |

| Aqueous Flow Battery | Additive | Potential to act as a redox mediator or stabilizing agent |

Evaluation as Redox Mediators in Novel Battery Chemistries

The development of next-generation battery technologies is a critical area of research, and redox mediators play a crucial role in enhancing their performance. While direct research on this compound as a redox mediator is limited, the use of iodide-based compounds in various battery chemistries provides a strong indication of its potential. In aqueous battery systems, iodide ions can act as electron shuttles, facilitating electrochemical reactions that might otherwise be sluggish.

Design of New Functional Materials with Tunable Properties

The application of this compound in the design of new functional materials is an area that remains largely unexplored. While there is extensive research on using other aluminum compounds and metal halides as precursors for various materials, specific examples utilizing this compound are scarce in the current scientific literature.

However, the chemical nature of this compound suggests several potential avenues for its use in materials synthesis. For instance, it could serve as a precursor for the synthesis of aluminum-based nanomaterials. The controlled hydrolysis of this compound could potentially be harnessed to produce aluminum oxide or hydroxide (B78521) nanoparticles with specific morphologies and properties. The presence of iodide ions in the synthesis medium could also influence the crystal growth and surface chemistry of the resulting materials, potentially leading to novel functionalities.

Furthermore, the concept of using metal halides in the synthesis of perovskite materials is well-established. While aluminum is not a typical component of perovskite solar cells, the principles of using halide precursors could be extended to the synthesis of other mixed-metal halide materials with interesting optical and electronic properties. The tunable nature of these properties could be achieved by controlling the composition and synthesis conditions, where this compound could act as a source of both aluminum and iodide. Significant research is required to investigate these possibilities and to determine if this compound can indeed be a valuable component in the toolkit for designing new functional materials.

Fundamental Probes in Inorganic and Supramolecular Chemistry

Studies on Aluminum-Iodine Bond Reactivity

The reactivity of the aluminum-iodine bond in anhydrous aluminum iodide is well-documented, where it functions as a potent Lewis acid, catalyzing a variety of organic reactions. geeksforgeeks.orgsciencemadness.org It is known to cleave C-O and N-O bonds, deoxygenate epoxides, and cleave aryl ethers. geeksforgeeks.orgstudy.com This reactivity stems from the electron-deficient nature of the aluminum center.

Investigations into Water-Mediated Coordination Phenomena

The study of hydrated metal ions is fundamental to understanding their behavior in aqueous solutions and in the solid state. This compound is an excellent model system for investigating water-mediated coordination phenomena around a small, highly charged cation like Al³⁺. The crystal structure is composed of discrete [Al(H₂O)₆]³⁺ cations and I⁻ anions.

Crystallographic Data for Related Aluminum Iodide Hydrates researchgate.net

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| AlI₃·15H₂O | Monoclinic | Cc | 18.6568 | 6.5415 | 18.0351 | 124.223 |

| AlI₃·17H₂O | Orthorhombic | Pbca | 12.898 | 13.911 | 26.658 | 90 |

Future Prospects in this compound Research

Innovation in Green Synthetic Pathways

The traditional synthesis of aluminum iodide often involves the direct, highly exothermic reaction of aluminum metal with iodine, which can be difficult to control. sciencemadness.org The preparation of the hexahydrate typically involves the reaction of aluminum or aluminum hydroxide with hydroiodic acid. sciencemadness.org Developing greener, more sustainable synthetic routes for this compound is a promising area for future research.

Green chemistry principles emphasize the use of safer solvents, reduced energy consumption, and the minimization of waste. Potential innovative pathways for the synthesis of this compound could include:

Sonochemical Synthesis: The use of ultrasound has been shown to promote chemical reactions and the synthesis of nanomaterials. nih.gov A sonochemical approach could potentially enable the synthesis of this compound at lower temperatures and with shorter reaction times, using water as a green solvent.

Mechanochemical Synthesis: This solvent-free or low-solvent technique involves the use of mechanical force (e.g., ball milling) to induce chemical reactions. nih.gov Mechanochemical methods are increasingly being explored for the synthesis of metal halides and could offer a more environmentally friendly route to anhydrous aluminum iodide, which could then be hydrated.

Synthesis from Waste Aluminum: Utilizing waste aluminum sources, such as aluminum foil or cans, to produce valuable chemicals like hydrated aluminum salts is an excellent example of a circular economy approach. fupre.edu.ngarcjournals.org Adapting such processes to synthesize this compound could provide a sustainable and cost-effective production method.

Further research into these and other green synthetic methodologies will be crucial for the environmentally responsible production and application of this compound.

Integration of Advanced In-Situ Spectroscopic Techniques

The real-time analysis of chemical reactions and material transformations is crucial for understanding mechanisms and optimizing processes. Advanced in-situ spectroscopic techniques offer a window into these dynamic changes as they occur, providing data that is often lost in conventional pre- and post-analysis. For this compound, the application of such techniques could be transformative, particularly in understanding its synthesis, decomposition, and interaction with other substances.

Currently, detailed studies employing in-situ spectroscopy specifically on this compound are not extensively reported in publicly available literature. However, the potential for these techniques to elucidate its chemical behavior is significant. Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray diffraction (XRD) could be adapted for in-situ measurements.

Potential Research Findings from In-Situ Spectroscopy:

| Spectroscopic Technique | Potential Insights for this compound |

| In-Situ FTIR Spectroscopy | Monitoring of vibrational modes of water molecules to understand the hydration and dehydration processes. Tracking changes in Al-O and O-H bonds during thermal decomposition. |

| In-Situ Raman Spectroscopy | Characterization of the Al-I bonding and its evolution during reactions. Identification of intermediate species and reaction kinetics in solution-based synthesis. |

| In-Situ X-ray Diffraction (XRD) | Real-time observation of changes in the crystalline structure during heating or reaction. Studying phase transitions and the formation of anhydrous aluminum iodide or other products. |

Future research would involve designing and implementing reaction cells that allow for the simultaneous monitoring of this compound under controlled temperature, pressure, and atmospheric conditions. The data obtained would be invaluable for developing more efficient synthetic routes and for understanding its stability and reactivity, which are critical for any potential application.

Synergistic Computational-Experimental Methodologies for Predictive Design

The convergence of computational modeling and experimental validation offers a powerful paradigm for the predictive design of new materials and processes. By simulating the behavior of molecules and materials at the atomic level, researchers can screen potential candidates, predict properties, and guide experimental efforts, thereby accelerating the pace of discovery.

For this compound, synergistic computational-experimental methodologies are yet to be systematically applied. The development of accurate theoretical models for this compound would be the first crucial step. Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations could provide fundamental insights into its electronic structure, bonding, and dynamic behavior.

Key Areas for Synergistic Methodologies:

Structural and Property Prediction: Computational models could predict the precise crystal structure, vibrational frequencies, and electronic properties of this compound. These predictions can then be validated and refined through experimental techniques like XRD and spectroscopy.

Reaction Mechanism Elucidation: The mechanism of formation and decomposition of this compound can be modeled computationally. This would involve simulating the reaction pathways and energy barriers, with the results being compared to kinetic data obtained from in-situ experiments.

Design of Novel Materials: By understanding the structure-property relationships of this compound through a combination of computation and experimentation, it may be possible to design new materials with tailored properties. For instance, computational screening could identify potential dopants or modifications to enhance its stability or catalytic activity, which would then be synthesized and tested in the laboratory.

The table below outlines a potential workflow for a synergistic computational-experimental study on this compound.

| Step | Computational Approach | Experimental Validation |

| 1. Structural Prediction | DFT calculations to determine the lowest energy crystal structure. | Single-crystal XRD to determine the experimental crystal structure. |

| 2. Spectroscopic Analysis | Calculation of vibrational frequencies (IR and Raman spectra). | Experimental measurement of FTIR and Raman spectra. |

| 3. Thermal Stability | MD simulations to model the behavior of the compound at different temperatures. | Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study thermal decomposition. |

| 4. Reaction Pathway Analysis | Quantum mechanical calculations to map the energy profile of a specific reaction. | In-situ spectroscopic monitoring of the reaction to identify intermediates and products. |

The successful implementation of these synergistic methodologies would represent a significant leap forward in the scientific understanding of this compound, paving the way for its rational design and application in various fields of science and technology.

Q & A

Q. What are the established laboratory synthesis methods for aluminum iodide hexahydrate?

this compound (AlI₃·6H₂O) is synthesized by reacting metallic aluminum or aluminum hydroxide (Al(OH)₃) with hydroiodic acid (HI) under controlled conditions. Key steps include:

Q. How is the purity and structural integrity of this compound confirmed?

Researchers employ:

- X-ray diffraction (XRD) to verify its monoclinic crystal structure.

- Thermogravimetric analysis (TGA) to assess dehydration behavior and confirm the hexahydrate form.

- Elemental analysis (e.g., inductively coupled plasma mass spectrometry) to validate Al:I molar ratios.

- Solubility tests in water, ethanol, and ether to cross-check literature values (e.g., 2.63 g/cm³ density) .

Q. Why is this compound considered a strong Lewis acid?

The compound’s Lewis acidity arises from the electron-deficient aluminum center, which readily accepts electron pairs from nucleophiles like water or ethers. This property is exploited in organic synthesis for:

Q. What precautions are necessary for handling and storing this compound?

Due to its hygroscopic nature:

Q. What are the solubility and stability profiles of this compound in common solvents?

The compound is highly soluble in water, ethanol, and ether. Stability varies with temperature:

- Decomposes at 185°C, releasing water and HI.

- Solutions in polar solvents should be prepared fresh to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound-mediated C-O bond cleavage?

Key parameters include:

Q. What methodological challenges arise when studying the decomposition kinetics of this compound?

Challenges include:

- Accurately measuring decomposition temperatures due to variability in heating rates and atmospheric moisture.

- Using dynamic TGA coupled with mass spectrometry to track HI and H₂O release in real time .

Q. How does this compound compare to other aluminum halides (e.g., AlCl₃·6H₂O) in catalytic applications?

Q. What strategies mitigate hygroscopicity-induced side reactions in this compound-based syntheses?

Advanced approaches include:

- In situ activation : Pre-drying the compound under vacuum before use.

- Additive stabilization : Adding molecular sieves or anhydrous salts (e.g., MgSO₄) to reaction mixtures .

Q. How can anhydrous aluminum iodide be prepared from the hexahydrate form?

While direct dehydration of AlI₃·6H₂O is challenging, methods adapted from analogous systems (e.g., AlCl₃·6H₂O) involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.